molecular formula C20H19N3O4 B4159768 Nalpha-acetyl-N-1,3-benzodioxol-5-yltryptophanamide

Nalpha-acetyl-N-1,3-benzodioxol-5-yltryptophanamide

Cat. No.: B4159768
M. Wt: 365.4 g/mol
InChI Key: KFBUEHXCGLWSPZ-UHFFFAOYSA-N
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Description

Nalpha-acetyl-N-1,3-benzodioxol-5-yltryptophanamide is a synthetic compound that combines the structural features of tryptophan, a naturally occurring amino acid, with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-N-1,3-benzodioxol-5-yltryptophanamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Acetylation of Tryptophan: Tryptophan is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated tryptophan is then coupled with the benzodioxole moiety using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Nalpha-acetyl-N-1,3-benzodioxol-5-yltryptophanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodioxole moiety may also interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

  • N-acetyl-N-(1,3-benzodioxol-5-ylmethyl)tryptophanamide
  • N-acetyl-β-D-glucosaminidase

Comparison: Nalpha-acetyl-N-1,3-benzodioxol-5-yltryptophanamide is unique due to the presence of both the tryptophan and benzodioxole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and specificities for molecular targets, leading to unique pharmacological effects. For instance, the benzodioxole ring can enhance the compound’s ability to cross biological membranes, potentially improving its bioavailability and efficacy.

Properties

IUPAC Name

2-acetamido-N-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12(24)22-17(8-13-10-21-16-5-3-2-4-15(13)16)20(25)23-14-6-7-18-19(9-14)27-11-26-18/h2-7,9-10,17,21H,8,11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBUEHXCGLWSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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